molecular formula C23H25N5O2 B12376753 5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide

5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide

Cat. No.: B12376753
M. Wt: 403.5 g/mol
InChI Key: BOKCRBOZYPDNIC-UHFFFAOYSA-N
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Description

5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide involves multiple steps, starting with the preparation of the naphthyridine core. The key steps include:

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale synthesis. This includes:

Chemical Reactions Analysis

Types of Reactions

5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Investigated for its role in DNA repair mechanisms and cellular responses to DNA damage.

    Medicine: Explored as a potential therapeutic agent in oncology, particularly for treating cancers with BRCA mutations.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The compound exerts its effects primarily by inhibiting PARP1, an enzyme involved in DNA repair. By trapping PARP1 at sites of DNA damage, it prevents the repair of single-strand breaks, leading to the accumulation of double-strand breaks and ultimately cell death. This mechanism is particularly effective in cancer cells with defective homologous recombination repair pathways, such as those with BRCA mutations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide is unique due to its high selectivity for PARP1 over other PARP family members, reducing off-target effects and associated toxicities. This selectivity enhances its therapeutic potential and safety profile .

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C23H25N5O2/c1-3-16-11-20-21(27-22(16)29)10-15(12-25-20)14-28-8-6-17(7-9-28)18-4-5-19(26-13-18)23(30)24-2/h4-6,10-13H,3,7-9,14H2,1-2H3,(H,24,30)(H,27,29)

InChI Key

BOKCRBOZYPDNIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C(C=N2)CN3CCC(=CC3)C4=CN=C(C=C4)C(=O)NC)NC1=O

Origin of Product

United States

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